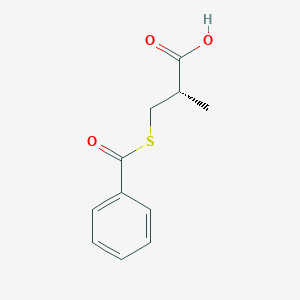
Iclaprim-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iclaprim-d6 is a deuterated form of iclaprim, a novel diaminopyrimidine compound. Iclaprim is a potent and selective inhibitor of bacterial dihydrofolate reductase, an enzyme crucial for bacterial folate synthesis. This compound has shown significant promise in treating infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of iclaprim-d6 involves several key steps. Starting from trimethoprim, the amino-protection and Friedel-Crafts acetylation with acetic anhydride are simultaneously completed in dichloromethane with tin(IV) chloride as a catalyst. The Knoevenagel condensation of 2,4-diamino-5-(2-acetyl-3-hydroxy-4,5-dimethoxybenzyl)pyrimidine with cyclopropyl carboxaldehyde, followed by intramolecular Michael addition in a buffer system (pyrrolidine and acetic acid), installs the key framework. Dehydration catalyzed by sulfuric acid minimizes the formation of impurities, resulting in iclaprim with a total yield of 21% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of deuterated reagents in place of their non-deuterated counterparts is essential to produce this compound.
化学反応の分析
Types of Reactions
Iclaprim-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific groups in the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of this compound.
科学的研究の応用
Iclaprim-d6 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in studies involving deuterium-labeled compounds.
Biology: Investigated for its effects on bacterial growth and resistance mechanisms.
Medicine: Explored as a potential treatment for bacterial infections, particularly those caused by resistant strains.
Industry: Utilized in the development of new antibacterial agents and in pharmacokinetic studies.
作用機序
Iclaprim-d6 exerts its effects by inhibiting bacterial dihydrofolate reductase, an enzyme involved in the folate synthesis pathway. This inhibition prevents the formation of tetrahydrofolate, a crucial cofactor for DNA synthesis, leading to bacterial cell death. The increased hydrophobic interactions between this compound and dihydrofolate reductase enhance its binding affinity and antibacterial activity .
類似化合物との比較
Similar Compounds
Trimethoprim: Another diaminopyrimidine that inhibits dihydrofolate reductase but with lower affinity compared to iclaprim-d6.
Sulfamethoxazole: Often used in combination with trimethoprim but has a different mechanism of action.
Methotrexate: A dihydrofolate reductase inhibitor used in cancer therapy but not as an antibacterial agent.
Uniqueness of this compound
This compound is unique due to its high affinity for bacterial dihydrofolate reductase, even in strains resistant to trimethoprim. Its deuterated form provides additional stability and allows for detailed pharmacokinetic studies .
特性
IUPAC Name |
5-[[2-cyclopropyl-7,8-bis(trideuteriomethoxy)-2H-chromen-5-yl]methyl]pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-24-15-8-11(7-12-9-22-19(21)23-18(12)20)13-5-6-14(10-3-4-10)26-16(13)17(15)25-2/h5-6,8-10,14H,3-4,7H2,1-2H3,(H4,20,21,22,23)/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJPWWYTGBZDEG-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=CC(O2)C3CC3)C(=C1)CC4=CN=C(N=C4N)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C2=C(C=CC(O2)C3CC3)C(=C1)CC4=CN=C(N=C4N)N)OC([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649161 |
Source


|
| Record name | 5-({2-Cyclopropyl-7,8-bis[(~2~H_3_)methyloxy]-2H-1-benzopyran-5-yl}methyl)pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1130072-57-9 |
Source


|
| Record name | 5-({2-Cyclopropyl-7,8-bis[(~2~H_3_)methyloxy]-2H-1-benzopyran-5-yl}methyl)pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














